AZD5904 is a potent, irreversible inhibitor of the enzyme myeloperoxidase (MPO). [, , ] MPO is a heme-containing peroxidase enzyme highly expressed in neutrophils and, to a lesser extent, in monocytes and macrophages. [] The enzyme plays a crucial role in the innate immune response, primarily by producing hypochlorous acid (HOCl) from hydrogen peroxide (H2O2) and chloride ions (Cl−) during the neutrophil respiratory burst.
While MPO is crucial for fighting infection, excessive MPO activity is implicated in various inflammatory diseases and conditions. [, , , , , ] AZD5904's ability to inhibit MPO makes it a valuable tool for studying MPO's role in various pathologies and exploring its therapeutic potential in various disease models.
AZD5904 is classified as a myeloperoxidase inhibitor, specifically targeting the enzyme's activity to mitigate oxidative damage. Myeloperoxidase is primarily found in neutrophils, where it catalyzes the formation of reactive species that can contribute to tissue damage during inflammation. The compound has been explored in various preclinical models, demonstrating its potential therapeutic benefits in reproductive health and other inflammatory conditions .
The synthesis of AZD5904 involves several key steps that utilize established organic chemistry techniques. The compound's synthesis typically includes:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity.
AZD5904 has a complex molecular structure characterized by:
The structural analysis indicates that the presence of fluorine atoms enhances the lipophilicity of the compound, potentially improving its bioavailability .
AZD5904 primarily interacts with myeloperoxidase through competitive inhibition, affecting its ability to catalyze reactions involving hydrogen peroxide and halides. Notable aspects of its chemical reactivity include:
These interactions underscore the compound's potential therapeutic applications in managing oxidative stress-related conditions.
The mechanism of action for AZD5904 involves:
This mechanism highlights the dual role of AZD5904 as both an anti-inflammatory agent and a fertility enhancer.
AZD5904 exhibits several important physical and chemical properties:
These properties are crucial for determining the appropriate formulation strategies for clinical use.
AZD5904 has several promising applications:
Ongoing research aims to validate these applications through clinical trials and further investigations into its pharmacological profile .
AZD5904 represents a pinnacle in myeloperoxidase (MPO) inhibitor development, engineered to selectively target this heme peroxidase enzyme predominantly expressed in neutrophils and monocytes. As an irreversible inhibitor, it forms covalent bonds with MPO’s active site, effectively halting its catalytic cycle and downstream oxidant production. Unlike earlier nonspecific antioxidants, AZD5904 emerged from rational drug design to address MPO’s pathological role in chronic inflammation and oxidative tissue damage. Its clinical progression marks a strategic shift from symptomatic treatment to mechanistically disrupting disease-driving pathways in cardiovascular, neurological, and metabolic disorders [1] [5].
The evolution of MPO inhibitors began with nonspecific antioxidants like N-acetylcysteine, which indirectly mitigated oxidative stress but lacked MPO selectivity. Early irreversible inhibitors (e.g., PF-1355) demonstrated proof-of-concept but faced bioavailability limitations. AZD5904 emerged as a solution to these challenges, characterized by its potent irreversible inhibition (IC₅₀: 140 nM) and oral bioavailability. Preclinical studies revealed its >90% suppression of hypochlorous acid (HOCl) production in human neutrophils at 1 μM, establishing a new standard for targeted MPO pharmacotherapy [3] [5].
Table 1: Key Milestones in MPO Inhibitor Development
Era | Compound Class | Representative Agents | Key Limitations |
---|---|---|---|
1990s–2000s | Nonspecific Antioxidants | N-acetylcysteine | Low MPO specificity; systemic effects |
Early 2010s | Reversible Inhibitors | PF-1355 | Suboptimal pharmacokinetics |
Late 2010s | Irreversible Inhibitors | AZD5904 | High selectivity; oral efficacy |
MPO catalyzes the oxidation of chloride ions by hydrogen peroxide, generating reactive oxidants like HOCl and hypothiocyanous acid (HOSCN). These agents cause oxidative modifications to lipids, proteins, and DNA, driving tissue injury across diseases:
Table 2: Pathophysiological Roles of MPO in Select Diseases
Disease | Key MPO-Mediated Pathway | Clinical Consequence |
---|---|---|
Atherosclerosis | HDL oxidation; NO consumption | Plaque rupture; endothelial dysfunction |
Subarachnoid hemorrhage | Neutrophil infiltration; blood-brain barrier breach | Delayed cerebral injury; memory deficits |
Insulin resistance | Microvascular inflammation | Impaired glucose uptake |
COVID-19 | Endothelial glycocalyx shedding | Vascular leakage; multiorgan damage |
Pancreatic cancer | T-cell suppression via ROS | Immunotherapy resistance |
AZD5904’s molecular design confers unparalleled advantages:
Table 3: Preclinical Profile of AZD5904
Parameter | Value/Outcome | Model System |
---|---|---|
IC₅₀ | 140 nM | In vitro enzymatic assay |
HOCl inhibition | >90% at 1 μM | Human neutrophils |
Insulin sensitivity | Restored microvascular recruitment | High-fat diet rats |
Neuroprotection | 79 ± 20% vs. 28 ± 24% neutrophils in vessels* | Murine SAH model |
Tumor growth delay | Enhanced anti-PD-1 response | Pancreatic cancer mice |
*p < 0.01 vs. untreated controls [4]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7